

Application Note: Quantitative Analysis of 7-Methyltetradecanoyl-CoA using LC-MS/MS

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Compound of Interest

Compound Name: 7-Methyltetradecanoyl-CoA

Cat. No.: B15551542

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Introduction

7-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various metabolic processes and for the development of therapeutics targeting metabolic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of **7-Methyltetradecanoyl-CoA** in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method leverages reversed-phase chromatography for separation and positive ion electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM) for detection.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of LC-MS/MS methods for the analysis of long-chain fatty acyl-CoAs, which is representative of the expected performance for **7-Methyltetradecanoyl-CoA** analysis.

| Parameter | Typical Value | Description |
|-------------------------------|---------------|--|
| Limit of Detection (LOD) | 1 - 10 fmol | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 5 - 50 fmol | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (R^2) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Precision (%RSD) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
| Accuracy (%Recovery) | 85 - 115% | The percentage of the true value, indicating the closeness of a measured value to the true value. |

Experimental Protocols

Sample Preparation (from Tissue)

A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects.

Materials:

- Tissue sample (e.g., liver, heart)
- Homogenizer
- Ice-cold 10% (w/v) trichloroacetic acid (TCA)

- Ice-cold 5% (w/v) perchloric acid (PCA)
- Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)
- Acetonitrile (ACN)
- Water, HPLC grade
- Centrifuge capable of 4°C and >13,000 x g
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

- Weigh approximately 50-100 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold 10% TCA.
- Add the internal standard to the homogenate.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Discard the supernatant.
- Wash the pellet twice with 1 mL of ice-cold 5% PCA, centrifuging after each wash.
- Extract the acyl-CoAs from the pellet by adding 1 mL of a 2:1 mixture of acetonitrile and water, vortexing thoroughly, and incubating on ice for 15 minutes.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Collect the supernatant containing the acyl-CoAs.
- For further cleanup, perform Solid Phase Extraction (SPE).
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant onto the cartridge.
 - Wash the cartridge with 1 mL of water.

- Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.
- Dry the eluate under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Preparation of Standards and Calibration Curve

- Prepare a 1 mg/mL stock solution of **7-Methyltetradecanoyl-CoA** in a suitable solvent (e.g., methanol:water 50:50).
- Prepare a working stock solution of 1 µg/mL by diluting the stock solution.
- Generate a series of calibration standards by serial dilution of the working stock solution to cover the expected concentration range in the samples (e.g., 0.1 to 100 ng/mL).
- Add a constant amount of internal standard to each calibration standard.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate
- Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient to 95% B
 - 15-20 min: Hold at 95% B
 - 20.1-25 min: Return to 5% B and equilibrate
- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C
- Injection Volume: 5 μ L

Mass Spectrometry (MS) Conditions:

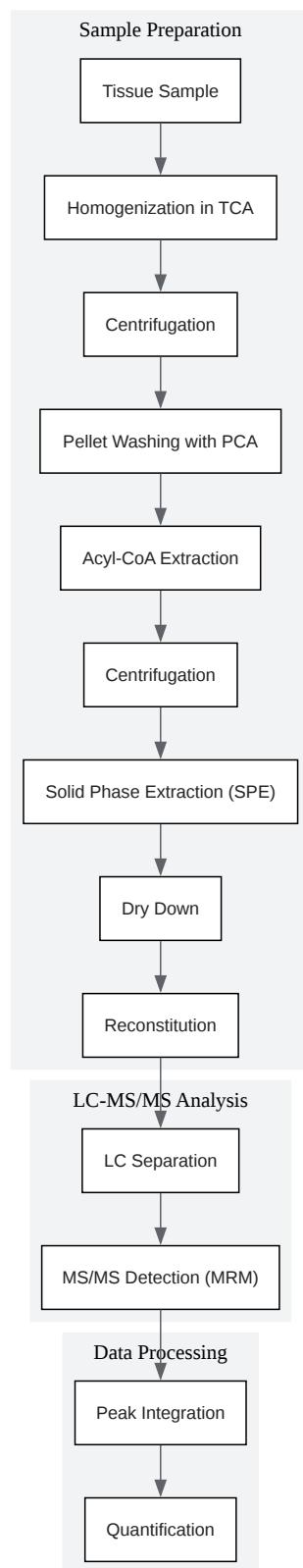
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Collision Gas: Argon

MRM Transitions: A common fragmentation pattern for acyl-CoAs in positive ESI mode is the neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[\[1\]](#)[\[2\]](#)[\[3\]](#) Another characteristic fragment corresponds to the adenosine diphosphate portion at m/z 428.[\[2\]](#)[\[3\]](#)

- **7-Methyltetradecanoyl-CoA:**
 - Precursor Ion $[M+H]^+$: Calculated m/z
 - Product Ion 1: Precursor - 507.0
 - Product Ion 2: 428.0
- Internal Standard (e.g., Heptadecanoyl-CoA):
 - Precursor Ion $[M+H]^+$: Calculated m/z
 - Product Ion: Precursor - 507.0

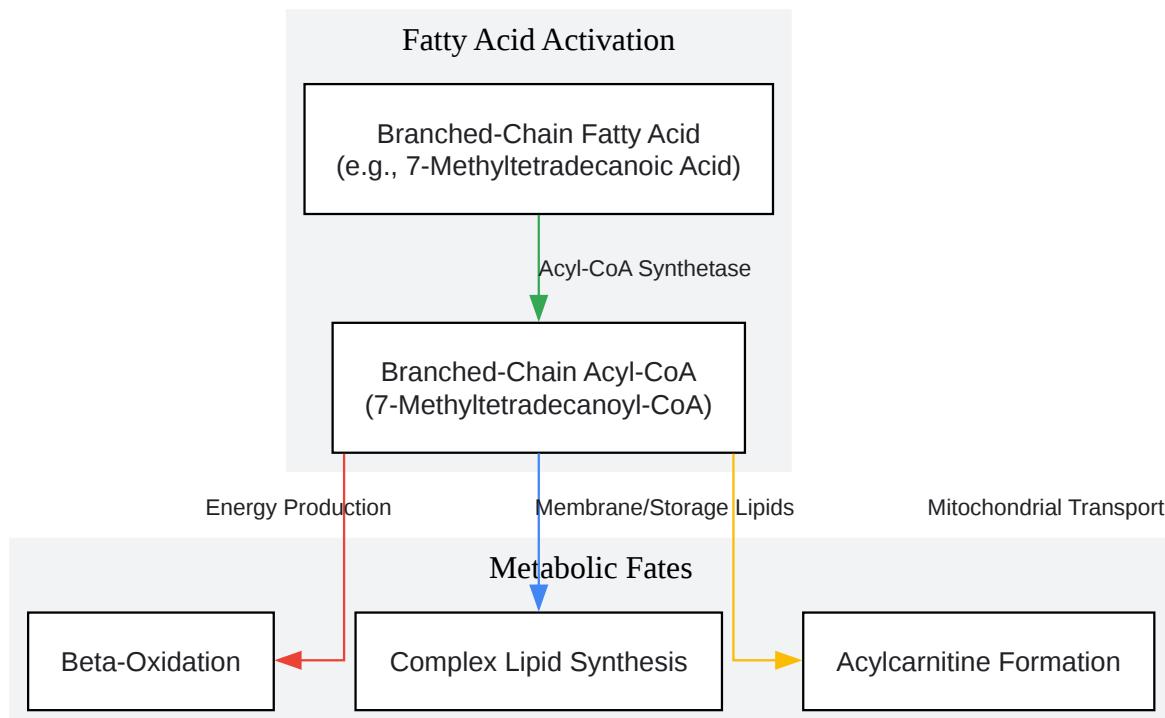
(Note: The exact m/z values for the precursor ions need to be calculated based on the chemical formula of **7-Methyltetradecanoyl-CoA** and the chosen internal standard.)

Visualizations



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Caption: Experimental workflow for **7-Methyltetradecanoyl-CoA** analysis.



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Caption: General metabolic context of branched-chain acyl-CoAs.

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References

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